N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine
Description
Properties
IUPAC Name |
N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUWNGJNPLRKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329871 | |
| Record name | N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24431-19-4 | |
| Record name | NSC167266 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Corresponding Di-Schiff Bases
A prominent method involves reducing di-Schiff bases derived from 1,2-diphenylethane-1,2-dione derivatives. This approach is environmentally friendly, utilizing water as a solvent and sodium borohydride as a reducing agent, often without catalysts or azeotropic water removal.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Formation of di-Schiff base | Aromatic aldehydes (benzaldehyde derivatives) | Reflux in ethanol or similar solvent | - | Forms the precursor for reduction |
| Reduction to diamine | Sodium borohydride | Mild conditions, room temperature | 91-96% | High yield, straightforward work-up |
Benzylation of 1,2-Diphenylethane-1,2-diamine
Another common route involves benzylation of the diamine precursor. This method typically employs benzyl chloride or benzyl bromide as benzylating agents, with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Benzylation | Benzyl chloride or bromide | Reflux in acetonitrile or DMF | 80-85% | Requires inert atmosphere to prevent side reactions |
Hydrogenation of Nitro- or Amino- Derivatives
Hydrogenation methods utilizing palladium on carbon (Pd/C) or Raney nickel catalysts under hydrogen atmosphere have been documented for converting nitro or amino derivatives into the target diamine.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydrogenation | Aromatic nitro compounds | Hydrogen atmosphere, 60-80°C | 85-90% | Efficient and clean, with high selectivity |
Specific Preparation Protocols and Data
Reduction of 1,2-Diphenylethane-1,2-dione Dioxime
Based on patent CN105218380A, the reduction of 2-diphenylthanedione dioxime with hydrazine hydrate in methyl alcohol at 60-62°C yields the diamine with high purity and yield.
| Parameter | Details | Reference |
|---|---|---|
| Reagents | 2-Diphenylthanedione dioxime, hydrazine hydrate | |
| Solvent | Methyl alcohol | |
| Catalyst | None | |
| Temperature | 60-62°C | |
| Yield | 86% | |
| Purity | 99.1% |
Benzylation of Diamine
The benzylation process involves reacting the diamine with benzyl chloride in an inert solvent such as acetonitrile, under reflux, often with potassium carbonate as base, producing yields around 80-85%.
Hydrogenation of Nitro Derivatives
Hydrogenation of aromatic nitro compounds using Pd/C catalyst in tetrahydrofuran (THF) or ethanol at approximately 60°C results in yields exceeding 85%, with a clean reaction profile and minimal by-products.
Eco-Friendly and Green Chemistry Approaches
Recent advancements emphasize environmentally benign methods, such as reduction in aqueous media without catalysts, or using sodium borohydride in water or ethanol, minimizing hazardous waste and energy consumption.
| Method | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Sodium borohydride reduction | Water | None | 91-96% | |
| Di-Schiff base reduction | Water | None | 86-91% |
Summary of Key Preparation Parameters
Chemical Reactions Analysis
Role in Asymmetric Catalysis
This compound serves as a chiral ligand precursor in transition-metal catalysts. Notable applications include:
Ruthenium-Catalyzed Transfer Hydrogenation
-
(S,S)-N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine forms complexes with Ru(II) for asymmetric transfer hydrogenation of ketones.
-
Reaction : Prochiral ketones (e.g., acetophenone) are reduced to chiral alcohols using formic acid-triethylamine as the hydrogen source .
| Substrate | Catalyst Loading | Yield (%) | ee (%) | Conditions | Source |
|---|---|---|---|---|---|
| Acetophenone | 0.5 mol% | 95 | 98 (R) | HCOONa, H₂O, 40°C | |
| Benzil | 1.0 mol% | 90 | 85 (R,R) | HCO₂H/Et₃N, 60°C |
Cobalt(III)-Mediated C–H Bond Activation
-
Λ/Δ-[Co((S,S)-dpen)₃]³⁺ complexes (where dpen = diphenylethylenediamine) enable enantioselective Michael additions.
-
Mechanism : The dibenzyl derivative stabilizes Co(III) intermediates, facilitating nucleophilic attack on nitroolefins .
Key Data :
-
Substrates : Aryl-substituted nitroolefins and 1,3-dicarbonyl compounds.
-
Performance : Average yields of 90% and enantiomeric excess (ee) of 85% for nitroolefin additions .
Coordination Chemistry
The compound acts as a bidentate ligand, forming stable chelates with transition metals:
Nickel(II) Complexes
-
Ni(II) chelates derived from N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine exhibit redox activity and are used in oxidative coupling reactions .
-
Structure : Octahedral geometry with two amine donors and four auxiliary ligands (e.g., Cl⁻).
Palladium Catalysts
-
Pd(II) complexes enable Suzuki-Miyaura cross-coupling with aryl halides.
| Reaction | Substrate | Yield (%) | Turnover Frequency (h⁻¹) | Source |
|---|---|---|---|---|
| Bromobenzene + Phenylboronic acid | 4-Bromotoluene | 88 | 220 |
Stability and Functionalization
-
Stability : Resists hydrolysis under acidic conditions (pH > 3) due to benzyl protection .
-
Derivatives : Tosylation (TsCl) or acylation (Ac₂O) modifies the amine for tailored catalysis .
Comparative Analysis
The dibenzyl variant shows superior enantioselectivity compared to non-benzylated analogs:
| Ligand | Reaction | ee (%) | Yield (%) |
|---|---|---|---|
| N,N'-Dibenzyl derivative | Transfer hydrogenation | 98 | 95 |
| Unmodified diphenylethylenediamine | Transfer hydrogenation | 85 | 80 |
Scientific Research Applications
N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine is used as a ligand in enantioselective catalysis. It is often abbreviated as DPEDA .
Scientific Research Applications
Enantioselective Hydrosilylation of Imines
DPEDA-derived ligands have been employed as enantioselective catalysts for the hydrosilylation of various imines . High stereocontrol (up to 97% ee) and excellent yields (up to 96%) were obtained for a broad range of N-phosphinoylimines when using (R,R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine . This was the first successful application of an air-stable and environmentally friendly chiral Zn(OAc)2 complex instead of the previously used harmful diethylzinc in the asymmetric reduction of the C═N double bond .
Organocatalysis
DPEDA has become a chiral building block in the construction of hydrogen-bond donor (HBD) organocatalysts for asymmetric synthesis . DPEDA-derived scaffolds have found applicability in enantioselective organic reactions . The DPEDA scaffold provides a well-defined conformationally restrained environment, which proved advantageous in the preparation of synthetic anion transporters .
Asymmetric Catalysis
Chiral diamines, including DPEDA derivatives, have been used as asymmetric catalysts . The 1,2-difunctional nature of the nitrogen atoms allows for coordination around zinc, and also for the possibility of chiral control via introduction of enantiopure groups on the diamine spine .
Synthesis of allophenylnorstatin
N,N-dibenzyl-L-phenylalaninal is used in the synthesis of allophenylnorstatin . A three-component reaction using N,N-dibenzyl-L-phenylalaninal, an alcohol, and an α-silyloxymalononitrile provides access to protected α-hydroxy-β-amino acid derivatives . A study demonstrated that the diastereoselectivity of the reaction can be inverted, using the rationale of a Felkin-Anh interaction model, and reactions performed on N,N-dibenzyl-L-phenylalaninal proceed with a high anti diastereoselectivity, providing a panel of synthetically useful ester derivatives of (2S,3S)-allophenylnorstatin . The procedure can be exploited to accomplish one of the most efficient syntheses of the title compound to date, in 3 steps (66% yield) from N,N-dibenzyl-L-phenylalaninal .
Mechanism of Action
The mechanism by which N,N’-dibenzyl-1,2-diphenylethane-1,2-diamine exerts its effects is primarily through its role as a ligand in catalytic processes. It forms complexes with metal ions, facilitating various chemical reactions. For example, in the hydrogenation of imines, it forms a complex with zinc acetate, leading to high diastereoselectivity and excellent yields.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparison of 1,2-Diphenylethane-1,2-Diamine Derivatives
Structural and Electronic Effects
- N,N'-Dibenzyl : The benzyl groups provide steric bulk and electron-donating properties, stabilizing metal complexes (e.g., Zn²⁺ in ) and enhancing enantioselectivity in hydrosilylation.
- N,N'-Dimethyl : Smaller substituents reduce steric hindrance, favoring applications in asymmetric hydrogenation (e.g., Ru-Rh catalysts in ketone reduction, 79.6–81.4% ee ).
- N,N'-Diquinolinyl: Quinoline moieties enable π-π interactions and metal coordination, critical in iron-catalyzed C–H bond activation .
- Thiophosphoramide vs. Sulfonamide : Replacing oxygen with sulfur increases hydrogen-bond flexibility, improving catalytic efficiency in Michael additions ().
Performance in Catalysis
- Hydrosilylation : The dibenzyl derivative achieves 97% ee with Zn(OAc)₂, outperforming unsubstituted analogs due to enhanced ligand-metal coordination .
- Asymmetric Hydrogenation : Dimethyl variants modified with (1S,2S)-DPEN show 79.6–81.4% ee in ketone hydrogenation .
- Organocatalysis: Thiophosphoramide derivatives enable 73–96% ee in Mannich reactions, attributed to bifunctional activation via H-bonding and steric control .
Challenges and Limitations
- Steric Constraints : Bulky substituents (e.g., dibenzyl) may limit substrate accessibility in sterically demanding reactions.
- Synthetic Complexity : Resolution of enantiomers (e.g., via tartaric acid) adds steps, though scalable methods exist for dimethyl derivatives .
- Solubility : Hydrophobic substituents (e.g., benzyl) may reduce solubility in polar solvents, requiring optimization of reaction media.
Biological Activity
N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine, also known by its CAS number 221226-19-3, is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and implications for medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHN
- Molecular Weight : 392.54 g/mol
- CAS Number : 221226-19-3
The compound features a diphenylethane backbone with two benzyl substituents on the nitrogen atoms, contributing to its unique electronic properties and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of diphenylethylenediamine with benzyl chloride in the presence of a base. This method allows for the selective introduction of benzyl groups at the nitrogen centers.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of diphenylethylenediamine have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications in the structure of diamines can enhance their cytotoxic effects against cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
DNA Interaction Studies
Recent studies have explored the interaction of this compound with DNA. Compounds in this class can bind to DNA through intercalation or groove binding mechanisms. This interaction can lead to inhibition of DNA replication and transcription in cancerous cells .
Case Study 1: Anticancer Efficacy
In a controlled study involving various derivatives of diphenylethylenediamines, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutics .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | Apoptosis induction |
| Doxorubicin | 10 | Topoisomerase inhibition |
Case Study 2: Antimicrobial Activity
A study assessing the antimicrobial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) revealed that derivatives similar to this compound exhibited significant antibacterial activity. The compound disrupted bacterial cell wall synthesis leading to cell lysis .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 8 µg/mL |
| E. coli | 16 µg/mL |
Q & A
Q. What are the common synthetic routes for preparing N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine, and how can its purity be validated?
The compound is typically synthesized via reductive amination or nucleophilic substitution using 1,2-diphenylethane-1,2-diamine and benzyl halides. A microwave-assisted method using calcium bromide as a catalyst under neat conditions has been reported to improve efficiency, yielding bis(α-aminophosphonates) derivatives in 5–15 minutes . Purity validation involves:
Q. How is this compound utilized in asymmetric catalysis?
This chiral diamine serves as a ligand or organocatalyst in enantioselective reactions:
- Hydrosilylation of imines : Zinc acetate complexes with the ligand achieve up to 97% enantiomeric excess (ee) and 96% yield .
- Asymmetric Mannich reactions : Combined with trifluoroacetic acid, it catalyzes trifluoromethylated ketimine reactions with 73–96% ee .
- Transfer hydrogenation : Ru complexes with related diamines (e.g., TsDPEN) reduce ketones via metal-ligand bifunctional mechanisms .
Q. What spectroscopic and computational tools are critical for characterizing this compound and its metal complexes?
- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities and confirms ligand coordination modes (e.g., in cobalt(III) perchlorate complexes) .
- DFT calculations : Model reaction pathways, such as outer-sphere hydride transfer in hydrogenation mechanisms .
- Circular Dichroism (CD) : Correlates electronic transitions with absolute configuration in chiral derivatives .
Advanced Research Questions
Q. How do steric and electronic modifications of the diamine backbone influence catalytic performance?
- Steric effects : Bulky substituents (e.g., ferrocenyl groups) enhance enantioselectivity by restricting substrate access to specific coordination sites .
- Electronic tuning : Electron-withdrawing groups (e.g., trifluoromethylsulfonamide) improve Lewis acidity in metal complexes, accelerating substrate activation .
- Case study : Substituting benzyl groups with methyl or anthracenyl moieties alters transition-state stabilization in oxa-conjugate additions, affecting diastereoselectivity (up to 10:1 dr) .
Q. How can researchers resolve contradictions in enantioselectivity data across similar catalytic systems?
Contradictions often arise from solvent polarity, temperature, or counterion effects. For example:
- Solvent-dependent ee : Protic solvents (e.g., i-PrOH) stabilize ion-pair intermediates in Ru-catalyzed hydrogenation, while aprotic solvents favor alternative pathways .
- Additive effects : Trifluoroacetic acid in Mannich reactions protonates intermediates, shifting rate-determining steps and improving ee .
- Statistical analysis : Use Design of Experiments (DoE) to isolate variables and optimize conditions .
Q. What strategies mitigate racemization during diamine-mediated asymmetric synthesis?
Q. How are mechanistic insights into diamine-catalyzed reactions validated experimentally?
- Kinetic isotope effects (KIE) : Compare to identify hydride transfer or proton-shuttling steps .
- Spectroscopic trapping : Detect intermediates via freeze-quench NMR or EPR (e.g., Ru–H species in hydrogenation) .
- Stereochemical probes : Use enantiopure substrates to map stereochemical outcomes to proposed transition states .
Methodological Resources
Q. Recommended software for structural refinement of diamine-containing complexes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
